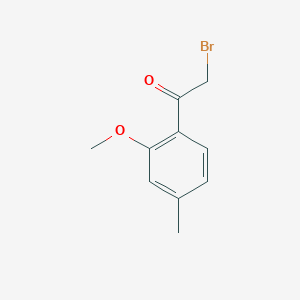

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone

Beschreibung

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone is a brominated aromatic ketone with a methoxy group at the 2-position and a methyl group at the 4-position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its reactivity is influenced by the electron-donating methoxy group, which directs electrophilic substitution, and the bromine atom, which facilitates nucleophilic displacement or coupling reactions.

Eigenschaften

IUPAC Name |

2-bromo-1-(2-methoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-8(9(12)6-11)10(5-7)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZADMHPVRMXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429369 | |

| Record name | 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145964-98-3 | |

| Record name | 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

This method involves the direct conversion of 1-(2-methoxy-4-methylphenyl)ethanol to 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone using ammonium bromide (NHBr) and Oxone® (potassium peroxymonosulfate) in a single pot. The protocol, adapted from Narender et al., leverages NHBr as the bromine source and Oxone® as an oxidizing agent under acidic conditions.

Reaction Conditions

Mechanistic Pathway

Advantages and Limitations

-

Advantages :

-

Single-step synthesis with minimal purification.

-

Cost-effective reagents (NHBr and Oxone®).

-

-

Limitations :

Selenium Dioxide-Mediated Bromination with NBS

Reaction Overview

A selenium dioxide (SeO)-catalyzed approach using NBS as the brominating agent has been reported for α-bromoketones. This method is effective for substrates with conjugated carbonyl systems but can be adapted for non-conjugated ketones like 1-(2-methoxy-4-methylphenyl)ethanone.

Reaction Conditions

Mechanistic Pathway

Side Reactions

-

Over-bromination to α,α-dibromoketones occurs with excess NBS.

-

Competing oxidation of the methoxy group is mitigated by mild conditions.

Radical Bromination with NBS and AIBN

Reaction Overview

This method employs azobisisobutyronitrile (AIBN) as a radical initiator to facilitate NBS-mediated bromination of 1-(2-methoxy-4-methylphenyl)ethanone in aqueous ethyl acetate.

Reaction Conditions

Mechanistic Pathway

Scalability and Byproducts

-

Scalability : Demonstrated at gram-scale with consistent yields.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted ethanones with various functional groups.

Reduction: 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanol.

Oxidation: 2-Bromo-1-(2-methoxy-4-methylphenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone is used in scientific research for various purposes:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom at the alpha position makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone, highlighting differences in substituents, molecular properties, and applications:

Substituent Effects on Reactivity and Properties

- Electron-Donating vs. Withdrawing Groups: The methoxy group (OCH₃) in 2-Bromo-1-(4-methoxyphenyl)ethanone activates the aromatic ring toward electrophilic substitution, whereas chloro (Cl) in 2-Bromo-1-(4-chlorophenyl)ethanone deactivates it .

- Hydrogen Bonding: The hydroxyl group in 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone enables hydrogen bonding, improving solubility but requiring protection during synthesis .

- Steric Effects: Trimethoxy substitution in 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone increases steric bulk, reducing binding affinity in some biological targets compared to mono-substituted analogs .

Critical Analysis of Research Findings

- Crystallographic Insights: The crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone reveals C–H···O and π-π interactions, which stabilize the lattice. The methyl group in the target compound may disrupt these interactions, altering melting points or solubility .

- Contradictions in Reactivity : While electron-donating groups generally enhance electrophilic substitution, steric hindrance from multiple methoxy groups (e.g., in trimethoxy derivatives) can offset this effect .

Biologische Aktivität

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone, also referred to as a bromoacetophenone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.10 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-bromoacetophenone derivatives. For instance, a study indicated that certain derivatives exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 1 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1 | E. coli |

| Other derivatives | 5 - 10 | Staphylococcus aureus |

Antioxidant Activity

The compound has been noted for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neuroprotection and anti-inflammatory responses.

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways:

- AKT Signaling Pathway : The compound may influence the AKT signaling pathway, which plays a critical role in cell survival and metabolism.

- Reactive Oxygen Species (ROS) : By scavenging ROS, it reduces cellular oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Study on Antimicrobial Effects

In a controlled laboratory setting, this compound was tested against several bacterial strains. The results demonstrated that the compound not only inhibited bacterial growth but also affected biofilm formation, suggesting its potential use in treating biofilm-associated infections.

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in rodent models of Alzheimer's disease. It was found that treatment with the compound improved cognitive function and reduced markers of neuroinflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that its absorption and metabolism may be influenced by dietary factors and gut microbiota interactions.

Q & A

Q. How can bromination reactions be optimized for synthesizing 2-bromo-1-(aryl)ethanone derivatives?

Bromination of acetophenone derivatives typically involves controlled addition of bromine in a chloroform solution under anhydrous conditions. For example, 1-(4-methoxyphenyl)ethanone reacts with bromine in CHCl₃, followed by washing with NaHCO₃ and sodium thiosulfate to quench excess bromine. Recrystallization from diethyl ether yields pure product (85% efficiency) . Key parameters include reaction time (30 minutes), stoichiometry (1:1 molar ratio), and post-reaction purification steps.

Q. What safety protocols are critical when handling 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone?

Personal protective equipment (PPE) must include NIOSH/MSHA-certified respirators, chemically resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Contaminated clothing should be laundered before reuse. Avoid inhalation of vapors or dust, and ensure adequate ventilation during synthesis or handling .

Q. How can the melting point and purity of this compound be determined experimentally?

The melting point (128°C) is determined via differential scanning calorimetry (DSC) or a calibrated melting point apparatus. Purity is assessed using HPLC with a C18 column (UV detection at 254 nm) or by comparing experimental vs. theoretical elemental analysis (C, H, Br) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for brominated acetophenones?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to resolve structural ambiguities. For example, a study on 2-bromo-1-(4-methoxyphenyl)ethanone reported a mean C–C bond length of 0.009 Å and R factor of 0.054, validated by data-to-parameter ratios >15.0 . Discrepancies in unit cell parameters may arise from twinning; in such cases, high-resolution data (≤1.0 Å) and twin-law refinement are recommended .

Q. What methodologies assess the stability of this compound when reactivity data are unavailable?

Accelerated stability studies under ICH Q1A guidelines can be performed:

- Thermal stability: Store at 40°C/75% RH for 6 months, monitoring degradation via LC-MS.

- Photostability: Expose to UV light (ICH Option 2) and analyze for bromine displacement or aryl ring modifications.

Since no reactivity data exist , computational tools (e.g., DFT for bond dissociation energies) may predict susceptibility to hydrolysis or oxidation.

Q. How can derivatives of this compound be designed for pharmacological applications?

Targeted modifications include:

- α-Substitution: Replace bromine with azide (NaN₃) for click chemistry, enabling conjugation to biomolecules .

- Aryl functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methyl position to modulate pharmacokinetics. ADME properties are evaluated using in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Challenges

Q. How can researchers address conflicting spectroscopic data in structural elucidation?

Contradictions between NMR and MS data may arise from impurities or tautomerism. For example, the ketone-enol tautomerism in 2-bromo-1-(2-hydroxyphenyl)ethanone can lead to split signals in ¹H-NMR. Resolution strategies include:

- Low-temperature NMR: Suppress tautomerism at −40°C.

- 2D-COSY/HSQC: Confirm coupling patterns and assign ambiguous peaks .

Q. What analytical techniques validate the absence of toxic byproducts in synthesis?

GC-MS headspace analysis detects volatile brominated impurities (e.g., CH₂Br₂). For non-volatiles, use ICP-MS to quantify residual bromine (<10 ppm) and UPLC-QTOF to identify halogenated side products .

Regulatory and Compliance Considerations

Q. What regulatory frameworks apply to this compound in non-industrial research?

The compound is exempt from registration under REACH if annual usage is <1 ton. However, compliance with OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory for handling hazardous chemicals. Documentation of risk assessments (e.g., control of bromine exposure) is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.